Cas no 2732-96-9 (Benzeneacetic acid,3,5-bis(phenylmethoxy)-)

Benzeneacetic acid,3,5-bis(phenylmethoxy)- structure
2732-96-9 structure
Product Name:Benzeneacetic acid,3,5-bis(phenylmethoxy)-
Numero CAS:2732-96-9
MF:C22H20O4
MW:348.391806602478
CID:240117
PubChem ID:2733652
Update Time:2025-04-19

Benzeneacetic acid,3,5-bis(phenylmethoxy)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,3,5-bis(phenylmethoxy)-
    • 3,5-Dibenzyloxybenzoic acid Methyl ester
    • (3,5-bis(trifluoromethyl)phenyl) hydrazine
    • (3,5-bis(trifluoromethyl)phenyl)-hydrazine
    • (3,5-Bis-benzyloxy-phenyl)-essigsaeure
    • (3',5'-dibenzyloxy)phenylacetic acid
    • 3,5-bis(trifluoromethyl)pheny
    • 3,5-Bis(trifluoromethyl)phenylhydrazine
    • 3,5-bistrifluoromethylphenylhydrazine
    • 3,5-di(Trifluoromethyl)phenylhydrazine
    • 3,5-dibenzyloxyphenylacetic acid
    • PubChem1080
    • PubChem3289
    • SBB028449
    • MFCD02728721
    • 2732-96-9
    • 3W-0014
    • 3,5-Bis(benzyloxy)benzoic Acid Methyl Ester
    • methyl 3,5-bis(phenylmethoxy)benzoate
    • 58605-10-0
    • SCHEMBL391547
    • CS-W009818
    • B2092
    • Methyl 3,5-Dibenzyloxy Benzoate
    • DTXSID20974153
    • Benzoic acid,3,5-bis(phenylmethoxy)-,methyl ester
    • FT-0640542
    • Methyl 3,5-Dibenzyloxybenzoate
    • methyl 3,5-bis(benzyloxy)benzoate
    • AKOS005090843
    • GBQCMRLPXFXVIN-UHFFFAOYSA-N
    • methyl3,5-bis(benzyloxy)benzoate
    • GBQCMRLPXFXVIN-UHFFFAOYSA-
    • A831946
    • InChI=1/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
    • 3,5-bis(phenylmethoxy)benzoic acid methyl ester
    • Inchi: 1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
    • Chiave InChI: GBQCMRLPXFXVIN-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C1C=C(C(=O)OC)C=C(C=1)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 348.1362
  • Massa monoisotopica: 348.13615911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 382
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Densità: 1.162
  • Punto di fusione: 67-70 °C
  • Punto di ebollizione: 510.6 °C at 760 mmHg
  • Punto di infiammabilità: 222.3 °C
  • PSA: 55.76

Benzeneacetic acid,3,5-bis(phenylmethoxy)- Informazioni sulla sicurezza

Benzeneacetic acid,3,5-bis(phenylmethoxy)- Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd